molecular formula C16H20N2OS B5652739 1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine

1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B5652739
M. Wt: 288.4 g/mol
InChI Key: KCZVEUSAXCREKC-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenyl and thiophen-2-ylmethyl groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)piperazine: Lacks the thiophen-2-ylmethyl group.

    4-(thiophen-2-ylmethyl)piperazine: Lacks the methoxyphenyl group.

    1-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-19-15-6-4-14(5-7-15)18-10-8-17(9-11-18)13-16-3-2-12-20-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZVEUSAXCREKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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